- Piperazine salt and a process for the preparation thereof, World Intellectual Property Organization, , ,
Cas no 946598-34-1 (ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate)

946598-34-1 structure
Nome del prodotto:ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
Numero CAS:946598-34-1
MF:C15H27NO4
MW:285.379184961319
MDL:MFCD20491405
CID:1056875
PubChem ID:66626875
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate
- Ethyl [trans-4-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)cyclohe xyl]acetate
- 2-[trans-4-(Boc-amino)cyclohexyl]acetic Acid Ethyl Ester
- 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
- Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate
- Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
- Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- GKBUJPUBSPCDGF-HAQNSBGRSA-N
- BCP30608
- 6816AJ
- 6681AJ
- TRA0052002
- SY017226
- SY016714
- Ethyl2-[4-(Boc-amino)cyclohexyl]acetate
- AX8268665
- DB
- [trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate
- trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
- 1262411-00-6
- Ethyl2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- TRANS-ETHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETATE
- F1913-4913
- Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate pound>>Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- DB-370199
- CS-0209616
- MFCD20491405
- 946598-34-1
- E1387
- Trans-(4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
- Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
- ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- SCHEMBL227251
- WMB59834
- AS-66992
- ETHYL 2-{4-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOHEXYL}ACETATE
- AS-32519
- MFCD18374999
- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate, 98%
- Trans (4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
- AKOS022184102
- AKOS022184123
- ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
- CS-0008598
- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate;[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester;trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
- ethyl 2-[(1r,4r)-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate
- ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
- DB-021394
- SCHEMBL227250
- Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, trans-
- ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
-
- MDL: MFCD20491405
- Inchi: 1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)/t11-,12-
- Chiave InChI: GKBUJPUBSPCDGF-HAQNSBGRSA-N
- Sorrisi: N([C@H]1CC[C@H](CC(=O)OCC)CC1)C(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 285.19400
- Massa monoisotopica: 285.19400834g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 7
- Complessità: 327
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 64.599
Proprietà sperimentali
- Punto di fusione: 73.0 to 77.0 deg-C
- PSA: 68.12000
- LogP: 3.22750
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Informazioni sulla sicurezza
- Condizioni di conservazione:(BD273903)
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1003625-5g |
ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 95% | 5g |
$300 | 2024-07-24 | |
Life Chemicals | F1913-4913-2μmol |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1913-4913-40mg |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
eNovation Chemicals LLC | D751443-5g |
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate |
946598-34-1 | 95+% | 5g |
$190 | 2024-06-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016714-5g |
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate |
946598-34-1 | ≥95% | 5g |
¥1090.0 | 2023-09-15 | |
TRC | E662855-5g |
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 5g |
$2480.00 | 2023-05-18 | ||
Chemenu | CM201618-5g |
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 95% | 5g |
$528 | 2021-06-15 | |
Ambeed | A341885-5g |
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 98% | 5g |
$147.0 | 2025-02-28 | |
Life Chemicals | F1913-4913-15mg |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1913-4913-30mg |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 10 °C
1.2 Solvents: Dichloromethane ; 1 h, 5 - 10 °C; 10 °C → rt; rt
1.2 Solvents: Dichloromethane ; 1 h, 5 - 10 °C; 10 °C → rt; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Benzoyl-piperidine derivatives as 5HT2/D3 modulators and their preparation, pharmaceutical compositions and use in the treatment of CNS disorders, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Process for the preparation of cariprazine, India, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 - 24 h, rt
Riferimento
- A Structure-Activity Analysis of Biased Agonism at the Dopamine D2 ReceptorJournal of Medicinal Chemistry, 2013, 56(22), 9199-9221,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Iron Solvents: Methanol ; 0 °C; 5 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; 1 h, rt
1.3 Reagents: Acetic anhydride ; 5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; 1 h, rt
1.3 Reagents: Acetic anhydride ; 5 h, rt
Riferimento
- Preparation method of inversion of configuration, a key intermediate of cariprazine, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 10 h, 0.6 MPa, rt
Riferimento
- Process for the preparation of cariprazine, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of benzoisoxazolylpiperazinylethylcyclohexane derivatives for use as dopamine D3 and serotonin 5-HT2a receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 1.75 h, rt; 3 h, reflux; overnight, 50 °C; 2 h, reflux
Riferimento
- Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic LigandJournal of Medicinal Chemistry, 2015, 58(17), 6819-6843,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Riferimento
- Structure-activity study of N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptorJournal of Medicinal Chemistry, 2015, 58(13), 5287-5307,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 °C; 10 °C → 30 °C; 2 h, 20 - 30 °C
1.2 Reagents: Sodium carbonate ; 20 - 30 °C; 15 min, 20 - 30 °C
1.2 Reagents: Sodium carbonate ; 20 - 30 °C; 15 min, 20 - 30 °C
Riferimento
- Preparation of caliprazine and its intermediate, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
Riferimento
- Preparation of benzoyl-piperidine derivatives as dual modulators of the 5-HT2a and D3 receptors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; overnight, 50 °C
Riferimento
- Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 ReceptorJournal of Medicinal Chemistry, 2019, 62(1), 371-377,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 °C; 20 min, 5 - 10 °C; 10 h, 5 - 10 °C
Riferimento
- Preparation of cariprazine and its intermediates, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium bromide Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt
Riferimento
- A process for preparation of cariprazine and intermediates thereof, India, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.3 Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.3 Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C
Riferimento
- A process for preparation of Cariprazine and intermediates thereof, India, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
Riferimento
- Preparation of benzo[d]isoxazole derivatives as dual modulators of 5-HT2A and D3 receptors, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
Riferimento
- Preparation of trans-1-[2-(4-aminocyclohexyl)ethyl]piperidin-4-ol ether derivatives as dual modulators of serotonin 5-HT2a receptor and dopamine D3 receptor, United States, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; rt
Riferimento
- Process Development of an Efficient Kilogram-Scale Preparation of a Preferential Dopamine D3 versus D2 Receptor Antagonist SIPI 6398 as a New Antipsychotic CandidateOrganic Process Research & Development, 2019, 23(7), 1442-1449,
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Raw materials
- trans-2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid
- (trans-4-Aminocyclohexyl)acetic Acid Ethyl Ester
- Di-tert-butyl dicarbonate
- ethyl trans-2-(4-aminocyclohexyl)acetate;hydrochloride
- (4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Preparation Products
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Letteratura correlata
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:946598-34-1)ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate

Purezza:99%/99%/99%/99%
Quantità:10.0g/25.0g/50.0g/100.0g
Prezzo ($):233.0/513.0/872.0/1482.0